molecular formula C9H13NO B2560769 3-Amino-2,4,6-trimethyl-phenol CAS No. 114960-27-9

3-Amino-2,4,6-trimethyl-phenol

Cat. No.: B2560769
CAS No.: 114960-27-9
M. Wt: 151.209
InChI Key: VYWOSJTZLKAVMN-UHFFFAOYSA-N
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Description

3-Amino-2,4,6-trimethyl-phenol is a compound with the CAS Number: 114960-27-9 . It has a molecular weight of 151.21 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13NO/c1-5-4-6(2)9(11)7(3)8(5)10/h4,11H,10H2,1-3H3 .


Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 136-138 degrees Celsius .

Scientific Research Applications

Trimethyl Lock Mechanism

The trimethyl lock mechanism, which involves derivatives of o-hydroxydihydrocinnamic acid, such as 3-Amino-2,4,6-trimethyl-phenol, plays a significant role in molecular release. This mechanism is particularly relevant in the context of chemical biology, where it facilitates the rapid release of amino groups from amides in small-molecule drugs, peptides, and nucleic acids. The trimethyl lock conjugates are easy to synthesize, making them a versatile tool for research in chemical biology and related fields (Levine & Raines, 2012).

Hydrogen Bonding Studies

Research on hydrogen bonding in phenolic compounds, which are structurally similar to this compound, provides insights into biological systems. Phenol's ability to form hydrogen bonds in solution serves as a model for understanding biological interactions, particularly those involving amino acids like tyrosine in protein synthesis (Fedor & Toda, 2014).

Environmental Applications

In environmental science, amino-functionalized polymers derived from compounds like this compound are used for the extraction and analysis of phenolic compounds from environmental samples. These novel polymers, synthesized using sol-gel technology, show promise in the efficient extraction of chlorophenols, highlighting their potential in environmental monitoring and remediation efforts (Bagheri, Babanezhad, & Khalilian, 2008).

Antitumor Research

In the field of medicinal chemistry, derivatives of this compound, such as 3-phenoxy-1,4-diarylazetidin-2-ones, have been investigated for their antiproliferative properties against cancer cells. These compounds have shown promising results in disrupting microtubular structures in cancer cells, leading to cell cycle arrest and apoptosis, highlighting their potential as antitumor agents (Greene et al., 2016).

Catalysis and Synthesis

Compounds like this compound serve as ligands in the synthesis of cis-dioxomolybdenum(vi) complexes. These complexes have been explored for their catalytic activities, particularly in the epoxidation of cis-cyclooctene and sulfoxidation of methyl-p-tolylsulfide, using tert-butyl hydroperoxide as an oxidant. This research demonstrates the utility of such compounds in catalysis and synthetic chemistry (Hossain et al., 2017).

Safety and Hazards

This compound is considered hazardous. It has several hazard statements including H302, H315, H319, and H335 . These correspond to hazards related to ingestion, skin irritation, eye irritation, and respiratory irritation respectively .

Properties

IUPAC Name

3-amino-2,4,6-trimethylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-5-4-6(2)9(11)7(3)8(5)10/h4,11H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWOSJTZLKAVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114960-27-9
Record name 3-amino-2,4,6-trimethylphenol
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